molecular formula C14H9F3O2 B6302227 4-(Trifluoromethoxy)benzophenone CAS No. 41830-97-1

4-(Trifluoromethoxy)benzophenone

Cat. No.: B6302227
CAS No.: 41830-97-1
M. Wt: 266.21 g/mol
InChI Key: STOWCRIOPXSHIW-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzophenone is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound features a benzophenone core substituted with a trifluoromethoxy group at the para position, which imparts distinct physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)benzophenone typically involves the introduction of the trifluoromethoxy group onto a benzophenone scaffold. One common method is the reaction of 4-hydroxybenzophenone with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the development of more efficient trifluoromethoxylation reagents has facilitated the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenones.

Scientific Research Applications

4-(Trifluoromethoxy)benzophenone finds applications in diverse fields such as:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique pharmacological properties.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzophenone involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzophenone
  • 4-(Trifluoromethoxy)phenyl isocyanate
  • 4-(Trifluoromethoxy)phenyl sulfone

Comparison: 4-(Trifluoromethoxy)benzophenone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it a valuable compound in various research applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

phenyl-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOWCRIOPXSHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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